N-(4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
N-(4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a synthetic acetamide derivative featuring a 1,2,4-oxadiazole ring conjugated to a pyridinone scaffold and a 4-methoxyphenyl substituent. The 1,2,4-oxadiazole moiety is a heterocyclic ring known for enhancing metabolic stability and modulating electronic properties in drug-like molecules . The 4-methoxyphenyl group may influence solubility and bioavailability via its electron-donating methoxy substituent .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-29-17-11-9-16(10-12-17)23-19(27)14-26-13-5-8-18(22(26)28)21-24-20(25-30-21)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOWGPMSEACNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine Derivative Formation: The pyridine ring is often introduced via condensation reactions involving suitable pyridine precursors.
Coupling Reactions: The final step involves coupling the oxadiazole and pyridine derivatives with the methoxyphenyl acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the oxadiazole ring can produce various amine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a methoxyphenyl group, a pyridine moiety, and an oxadiazole derivative. The synthesis typically involves multi-step reactions that may include the formation of oxadiazole derivatives through cyclization reactions of appropriate precursors. For instance, derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their biological activities, indicating the versatility of such compounds in medicinal chemistry .
Structural Insights
The molecular structure can be elucidated using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction. These methods help in confirming the configuration and purity of the synthesized compounds. For example, studies have shown that the dihedral angles between aromatic rings significantly influence the compound's biological activity .
Anticancer Activity
The potential anticancer properties of N-(4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide are noteworthy. Research indicates that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Some derivatives demonstrated superior activity compared to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
Recent investigations have also explored the antimicrobial potential of oxadiazole derivatives. The compound has been evaluated for its efficacy against bacterial strains and fungi:
- In Vitro Studies : Several studies reported that oxadiazole derivatives exhibit antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Drug Discovery
The unique structural features of this compound make it a valuable candidate in drug discovery:
- Lead Compound Development : Its ability to induce apoptosis in cancer cells opens avenues for developing new anticancer agents. Furthermore, modifications to its structure can lead to enhanced potency and selectivity .
Case Study 1: Anticancer Screening
A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer activity against multiple cell lines. The results indicated that certain modifications to the oxadiazole ring significantly improved cytotoxicity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.78 |
| Compound C | A549 | 0.11 |
These findings suggest promising therapeutic candidates for further development .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of oxadiazole derivatives derived from similar scaffolds. The study highlighted:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
This underscores the potential application of these compounds in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, thereby modulating the activity of these targets. The oxadiazole ring, in particular, is known for its ability to form hydrogen bonds and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-methoxyphenyl group contrasts with the chlorophenyl or tolyloxy substituents in analogs (e.g., 11g, 11h, 11i). Electron-donating groups like methoxy may enhance solubility compared to electron-withdrawing chloro substituents .
- Melting Points: Compounds with halogenated aryl groups (e.g., 11g, 11i) exhibit higher melting points (>130°C) than those with non-halogenated substituents (e.g., 11h at ~109°C), suggesting stronger intermolecular forces in halogenated analogs .
- Isomer Ratios : NMR data for analogs (e.g., 11g, 11h) reveal isomer ratios (3:1 to 4:1), likely due to restricted rotation around the acetamide bond or oxadiazole conjugation . The target compound may exhibit similar conformational preferences.
Biological Activity
N-(4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a complex organic compound that has attracted attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a pyridine ring, an oxadiazole moiety, and an acetamide group. Its molecular formula is with a molecular weight of approximately 433.5 g/mol . The structure can be represented as follows:
1. Anticancer Activity
Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. In vitro studies indicated that derivatives of oxadiazole have exhibited cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others . For instance, one study reported that derivatives similar to this compound had IC50 values ranging from 92.4 µM against multiple cancer cell lines .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that oxadiazole derivatives possess considerable antibacterial and antifungal activities. Specifically, they have shown effectiveness against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
3. Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's biological profile. Research indicates that compounds with oxadiazole structures can scavenge free radicals and reduce oxidative stress in cells . This property suggests potential applications in preventing oxidative damage in various diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways . For example, the presence of the oxadiazole moiety may enhance binding affinity to certain targets involved in cancer progression or microbial resistance.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
| Study | Activity | Findings |
|---|---|---|
| PMC7345688 | Anticancer | Exhibited cytotoxicity against HeLa and CaCo-2 cells with IC50 values around 92.4 µM |
| MDPI | Antioxidant | Demonstrated significant free radical scavenging activity |
| Antimicrobial | Showed effectiveness against various bacterial strains |
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Replace pyridine with milder bases (e.g., triethylamine) to reduce side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of aromatic intermediates .
- Temperature Control : Lower reflux temperatures (e.g., 120°C) with microwave-assisted synthesis to improve yield .
Advanced: How can structural contradictions between computational predictions and experimental crystallographic data be resolved?
Answer:
Discrepancies often arise due to conformational flexibility or crystal packing effects. A systematic approach includes:
X-ray Crystallography : Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve ambiguities in bond lengths/angles .
DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to identify torsional strain or hydrogen-bonding influences .
Rietveld Refinement : For powder diffraction data, use GSAS-II to model disorder or thermal motion .
Example : If the oxadiazole ring shows unexpected planarity in crystallography but non-planarity in simulations, consider solvent-induced polarization effects during crystallization.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl3 or DMSO-d6). Key signals include:
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1660–1680 cm⁻¹ and oxadiazole C=N at 1600–1620 cm⁻¹ .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns .
Advanced: How can researchers reconcile conflicting bioactivity results in different assay models?
Answer:
Contradictory results (e.g., antiproliferative activity in cell lines but not in vivo) may arise from:
- Metabolic Instability : Perform microsomal stability assays (e.g., liver S9 fractions) to assess hepatic clearance .
- Membrane Permeability : Use Caco-2 cell monolayers to evaluate passive diffusion vs. efflux (P-gp involvement) .
- Species-Specific Targets : Compare binding affinities using recombinant human vs. murine enzyme isoforms (e.g., kinase profiling) .
Case Study : If the compound shows poor activity in murine models but efficacy in human cell lines, consider species-specific metabolic pathways (e.g., cytochrome P450 differences).
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., DMF, pyridine) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Q. First Aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash with soap/water for 15 minutes; monitor for irritation .
Advanced: What computational strategies can predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to enzymes (e.g., kinases, oxidoreductases). Focus on the oxadiazole ring as a hydrogen-bond acceptor .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .
- QSAR Modeling : Corporate Hammett constants (σ) of substituents (e.g., methoxy, phenyl) with IC50 values to design analogs .
Validation : Cross-check docking poses with crystallographic data of analogous inhibitors (e.g., oxazolidinones in ).
Basic: How should researchers design dose-response studies for initial pharmacological evaluation?
Answer:
- In Vitro : Test concentrations ranging from 1 nM–100 µM in triplicate. Use MTT/XTT assays for cytotoxicity and fluorometric kits for target engagement (e.g., caspase-3 activation) .
- Positive Controls : Include known inhibitors (e.g., linezolid for antimicrobial assays) to validate assay conditions .
Advanced: What strategies mitigate poor aqueous solubility during formulation studies?
Answer:
- Salt Formation : Synthesize phosphate or hydrochloride salts (e.g., 47.1 mg/mL solubility achieved for oxazolidinone phosphate in ).
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
- Prodrug Design : Introduce ionizable groups (e.g., carboxylic acid) via ester linkages for pH-dependent release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
